molecular formula C7H6N2OS B3331025 Thieno[3,2-d]pyrimidin-2-ylmethanol CAS No. 77294-16-7

Thieno[3,2-d]pyrimidin-2-ylmethanol

Cat. No.: B3331025
CAS No.: 77294-16-7
M. Wt: 166.2 g/mol
InChI Key: YTGJUHNVTIAFRE-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-2-ylmethanol is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidin-2-ylmethanol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate cyclization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce simpler alcohol derivatives .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-2-ylmethanol is unique among thienopyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

thieno[3,2-d]pyrimidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-7-8-3-6-5(9-7)1-2-11-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJUHNVTIAFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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